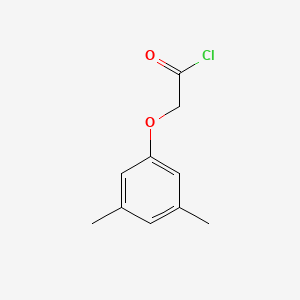

(3,5-Dimethylphenoxy)acetyl chloride

Vue d'ensemble

Description

“(3,5-Dimethylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.64 g/mol . It is commonly used in organic synthesis as a reagent for the preparation of various compounds.

Molecular Structure Analysis

The molecular structure of “(3,5-Dimethylphenoxy)acetyl chloride” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass of the molecule is 198.0447573 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-Dimethylphenoxy)acetyl chloride” include a molecular weight of 198.64 g/mol, a computed XLogP3-AA of 3.2, no hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . The topological polar surface area is 26.3 Ų .Applications De Recherche Scientifique

Organometallic Complex Formation : Suzuki et al. (1990) investigated the reaction of chloro- and (2,6-dimethylphenoxy)triorganostannanes with tris(dimethylamino)sulfonium (TAS) chloride or 2,6-dimethylphenoxide, leading to the formation of pentacoordinate stannate complexes. The study focused on the solution-phase behavior and solid-state structures of these complexes, highlighting their significance in organometallic chemistry (Suzuki, Masaaki et al., 1990).

Spectrophotometric Methods in Chemistry : Elton-Bott (1977) developed a spectrophotometric method using 3,4-dimethylphenol as a reagent, suitable for analyzing plant tissue, soils, and water. This method, which uses ethanol instead of acetone as a solvent, eliminates spectral interference and reduces the time for complete nitration of the reagent (Elton-Bott, R. R., 1977).

X-ray Powder Diffraction in Pesticide Research : Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, potential pesticides, using X-ray powder diffraction. This study provided essential data on these organic compounds, such as peak positions, intensities, and unit-cell parameters, contributing to pesticide development (Olszewska, E. et al., 2011).

Ionophore in Membrane Sensors : Hassan et al. (2003) explored the use of a liver drug, which relates to the family of compounds including (3,5-Dimethylphenoxy)acetyl chloride, as an ionophore in plasticized poly(vinyl chloride) matrix membrane sensors for barium ions. This research opens up possibilities for advanced sensor development (Hassan, S. et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

2-(3,5-dimethylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOSJYWMQDHMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509219 | |

| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethylphenoxy)acetyl chloride | |

CAS RN |

78357-63-8 | |

| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)